2,5-dimethoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide
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Overview
Description
2,5-dimethoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of methoxy groups at the 2 and 5 positions, a methyl group at the 4 position, and a morpholinoethyl group attached to the benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of methoxy groups, methylation, and the attachment of the morpholinoethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and morpholinoethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,5-dimethoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-2,5-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide: A similar compound with a methoxy group instead of a dimethoxy group.
2,5-dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide: Lacks the methyl group at the 4 position.
Uniqueness
2,5-dimethoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,5-dimethoxy-4-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-12-10-14(21-3)15(11-13(12)20-2)23(18,19)16-4-5-17-6-8-22-9-7-17/h10-11,16H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZWFRBTFHZHKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCN2CCOCC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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